Chemical structure and properties of 3-Borono-4,5-dichlorobenzoic acid
Chemical structure and properties of 3-Borono-4,5-dichlorobenzoic acid
CAS: 2377608-98-3 | Formula: C₇H₅BCl₂O₄ | M.W.: 234.83 g/mol [1][2][3]
Executive Summary
3-Borono-4,5-dichlorobenzoic acid (also known as 5-carboxy-2,3-dichlorophenylboronic acid) is a highly specialized organoboron building block used in the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by a tri-substituted benzene ring featuring a carboxylic acid, a boronic acid, and two chlorine atoms, this compound serves as a critical "orthogonal" intermediate.[1] Its dual functionality—the Suzuki-active boronate and the amide-coupling-ready carboxylate—allows for the rapid assembly of biaryl libraries and protease inhibitors.[1]
This guide details the physicochemical profile, synthetic utility, and handling protocols for researchers utilizing this compound in drug discovery and medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]
Nomenclature & Structure
The compound is defined by a benzoic acid core substituted with chlorine atoms at the 4 and 5 positions and a boronic acid moiety at the 3 position.[1]
| Property | Specification |
| IUPAC Name | 3-Borono-4,5-dichlorobenzoic acid |
| Alt.[1][4][5] Name | 5-Carboxy-2,3-dichlorophenylboronic acid |
| CAS Number | 2377608-98-3 |
| SMILES | OB(O)C1=C(Cl)C(Cl)=C(C(=O)O)C=C1 |
| Molecular Weight | 234.83 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; Low solubility in water |
Structural Visualization
The following diagram illustrates the atomic connectivity and the steric environment created by the adjacent chlorine atoms.[1]
Caption: Connectivity of 3-Borono-4,5-dichlorobenzoic acid showing the orthogonal functional groups.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling reactions.[1]
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the carboxyl group makes the boronic acid significantly more Lewis acidic than phenylboronic acid.[1] This facilitates transmetallation but also increases susceptibility to protodeboronation (loss of the boron group) under harsh basic conditions.[1]
-
Steric Effects: The chlorine atom at position 4 is ortho to the boronic acid.[1] This steric bulk can slow down transmetallation, requiring more active catalyst systems (e.g., S-Phos, X-Phos) or higher temperatures.[1]
Orthogonal Derivatization Strategy
This molecule allows for a "protect-couple-deprotect" or sequential functionalization strategy:
-
Amide Coupling: The carboxylic acid can be reacted with amines (using HATU/EDC) to install a side chain before the Suzuki coupling.[1]
-
Suzuki Coupling: The boronic acid remains intact during amide coupling (if conditions are mild) and is then coupled to an aryl halide.[1]
Protease Inhibition
Polychlorinated aryl boronic acids are often explored as transition-state inhibitors for serine proteases (e.g., beta-lactamases).[1] The boron atom forms a reversible covalent bond with the active site serine hydroxyl.[1] The electron-withdrawing chlorines enhance the electrophilicity of the boron, potentially increasing binding affinity.[1]
Synthetic Pathways (Manufacturing)
Industrial synthesis typically proceeds via metal-halogen exchange or Palladium-catalyzed borylation from the corresponding aryl bromide.[1]
Preferred Route: Miyaura Borylation
This route is preferred for scale-up as it avoids the use of pyrophoric lithium reagents and tolerates the carboxylic acid (often protected as an ester).[1]
Caption: Stepwise synthesis via Miyaura borylation to ensure functional group compatibility.
Experimental Protocol: Optimized Suzuki Coupling
Context: Coupling 3-Borono-4,5-dichlorobenzoic acid with a heteroaryl bromide. Challenge: Prevent protodeboronation caused by the electron-deficient ring.
Materials
-
Boronic Acid: 1.2 equivalents (2377608-98-3)[1]
-
Electrophile: 1.0 equivalent (Aryl bromide)[1]
-
Base: K₃PO₄ (3.0 equivalents) - Use mild base to minimize deboronation.[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Borono-4,5-dichlorobenzoic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Degassing: Add 1,4-dioxane and water. Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq) quickly under inert flow.[1] Cap the vial immediately.
-
Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS.[1]
-
Note: If the starting boronic acid disappears but no product forms (protodeboronation), switch to anhydrous conditions (DMF/Cs₂CO₃) or a more active precatalyst like Pd(Amphos)Cl₂.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1N HCl (to pH ~3-4) to ensure the carboxylic acid product is protonated and extracts into the organic layer.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing, which complicates stoichiometry but does not usually affect reactivity.[1]
-
Stability: The compound is stable in solid form.[1] In solution, avoid prolonged exposure to strong bases or oxidants (e.g., H₂O₂) which will convert the C-B bond to a C-OH bond (phenol formation).[1]
-
Safety: Treat as a standard laboratory irritant. Consult the SDS for specific H/P codes (typically H315, H319, H335).[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for protocol).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Reference for protodeboronation mechanisms).
Sources
- 1. 957061-05-1|3-Borono-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-二羟硼基-4,5-二氯苯甲酸 CAS: 2377608-98-3 现货供应 科研产品 高校先发货后付款 按需分装-(阿尔法)河南威梯希化工科技有限公司 [m.alfachem.net]
- 3. Borino | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Chloro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 2121512-87-4|(3-Chloro-5-(hydroxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
